1-(3-Bromo-5-methoxypyridin-2-YL)ethanone
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Overview
Description
1-(3-Bromo-5-methoxypyridin-2-yl)ethanone is a heterocyclic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxypyridin-2-yl)ethanone typically involves the bromination of 5-methoxypyridin-2-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methoxypyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of pyridine alcohols.
Scientific Research Applications
1-(3-Bromo-5-methoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxypyridin-2-yl)ethanone is primarily based on its ability to interact with various molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone
- 1-(3-Bromo-2-methoxypyridin-5-yl)ethanone
- 1-(3-Bromo-4-methoxypyridin-2-yl)ethanone
Uniqueness
1-(3-Bromo-5-methoxypyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)8-7(9)3-6(12-2)4-10-8/h3-4H,1-2H3 |
InChI Key |
YTIQIALBOIZRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)OC)Br |
Origin of Product |
United States |
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